2,4-Dimethoxy-1-(1-propenyl)benzene

Insect chemosterilization Reproductive toxicology Phenylpropanoid SAR

2,4-Dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0), also referred to as trans-isoosmorhizole or trans-nothosmyrnol, is a dimethoxybenzene-class phenylpropanoid with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It is a naturally occurring secondary metabolite identified in essential oils of Pimpinella nudicaulis, Osmorhiza aristata, and Piper marginatum.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 829-39-0
Cat. No. B12687284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-1-(1-propenyl)benzene
CAS829-39-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC=CC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+
InChIKeySKWTXGMULLCOGN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0): Procurement-Relevant Identity, Sources, and Comparator Landscape


2,4-Dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0), also referred to as trans-isoosmorhizole or trans-nothosmyrnol, is a dimethoxybenzene-class phenylpropanoid with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol [1]. It is a naturally occurring secondary metabolite identified in essential oils of Pimpinella nudicaulis, Osmorhiza aristata, and Piper marginatum . The compound bears a trans-propenyl side chain at the 1-position and methoxy substituents at the 2- and 4-positions of the benzene ring — a meta-dimethoxy substitution pattern that distinguishes it from the more common ortho-dimethoxy isomer methyl isoeugenol (CAS 93-16-3, 1,2-dimethoxy-4-(1-propenyl)benzene). Its closest structural analogs include methyl eugenol (CAS 93-15-2), β-asarone (CAS 5273-86-9), (E)-anethole (CAS 4180-23-8), and eugenol (CAS 97-53-0). Selection of this specific isomer over its analogs is warranted only when the 2,4-dimethoxy substitution pattern confers a measurable functional advantage, as detailed in the quantitative evidence below.

Botanical authentication: isomer-specific GC-MS reference standard for Piper and Pimpinella essential oils.
Insect chemosterilization: reported higher activity in dipteran reproduction-inhibition assays among methoxypropenylbenzene analogues.
Mechanistic probe: supports AChE docking and comparative xenobiotic metabolism studies; isomer identity is critical.

Why 2,4-Dimethoxy-1-(1-propenyl)benzene Cannot Be Interchanged with Methyl Isoeugenol or Other Dimethoxypropenylbenzene Isomers


Dimethoxypropenylbenzene isomers share the same molecular formula and mass yet exhibit divergent biological activity profiles that make generic interchange scientifically unsound. The meta-dimethoxy arrangement in 2,4-dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0) positions the electron-donating methoxy groups in a non-adjacent configuration, whereas the ortho-dimethoxy isomer methyl isoeugenol (CAS 93-16-3) places them adjacent, altering both electronic distribution and steric accessibility around the aromatic ring . These seemingly subtle positional differences translate into measurably distinct outcomes in insect chemosterilization potency when compared to β-asarone [1], in chemotype specificity as a botanical authentication marker across Piper and Pimpinella species [2], and in predicted metabolic fate due to the absence of the catechol O-demethylation pathway accessible to ortho-dimethoxy congeners [3]. Selecting the commercial methyl isoeugenol standard (93-16-3) as a substitute for 2,4-dimethoxy-1-(1-propenyl)benzene therefore introduces an unvalidated structural variable that can alter experimental outcomes in insect bioassays, essential oil authentication, and metabolic studies.

Meta- vs. ortho-dimethoxy substitution alters insect chemosterilant potency; SAR data indicate predicted activity differences.
GC-MS co-elution risk: methyl isoeugenol (CAS 93-16-3) may produce false-positive (E)-isoosmorhizole identification.
Divergent metabolic pathways: 2,4-isomer lacks documented catechol O-demethylation route; toxicokinetic profile not interchangeable with 3,4-isomer.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0) Against Closest Comparators


Superior Chemosterilant Efficacy of 2,4-Dimethoxypropenylbenzene Over β-Asarone in Kelp Fly Reproduction Inhibition

In a direct head-to-head study, 2,4-dimethoxypropenylbenzene demonstrated greater chemosterilant potency than β-asarone (CAS 5273-86-9) against the kelp fly Coelopa frigida. Six methoxypropenylbenzenes were evaluated; 2,4-dimethoxypropenylbenzene was identified as the most effective compound, significantly reducing both fecundity and hatchability when administered via larval food incorporation or adult topical application [1]. Both male and female flies were susceptible, and treated males transmitted toxic effects to untreated mates. By contrast, β-asarone and other dimethoxypropenylbenzene analogues showed lower chemosterilant potency in the same assay system [1]. This represents the only published direct inter-compound comparison of 2,4-dimethoxypropenylbenzene against a named structural analog for a quantifiable endpoint, and establishes a rank-order potency differentiation that cannot be inferred from structural similarity alone.

Chemosterilant potency comparison
Head-to-head
Rank-order: 2,4-dimethoxypropenylbenzene > β-asarone > other analogues (kelp fly fecundity/hatchability).
Supports selection for insect chemosterilant screening studies.
Exact reduction percentages available in full-text article.
Insect chemosterilization Reproductive toxicology Phenylpropanoid SAR

Meta-Dimethoxy Substitution Pattern as a Discriminator from Ortho-Dimethoxy Isomers in Insecticidal Structure-Activity Relationships

A systematic structure-activity relationship (SAR) study of 20 methoxypropenylbenzene analogs against larvae of the cigarette beetle Lasioderma serricorne demonstrated that ortho-dimethoxy substitution (adjacent methoxy groups on the benzene ring) is essential for insecticidal activity [1]. Compounds bearing a hydrogen, hydroxy, or acetoxy substituent in place of one methoxy group lost activity entirely. The study further established that the position and configuration of the double bond in the propenyl side chain modulated toxicity, though a consistent pattern was not observed [1]. Since 2,4-dimethoxy-1-(1-propenyl)benzene possesses a meta-dimethoxy substitution pattern (methoxy groups at positions 2 and 4, non-adjacent), it is predicted to exhibit different insecticidal potency compared to the ortho-dimethoxy isomer methyl isoeugenol (CAS 93-16-3; 1,2-dimethoxy-4-(1-propenyl)benzene). This SAR rule provides a structural rationale for why the two isomers cannot be treated as interchangeable in insect bioassay contexts, even though both are commercially described as 'methyl isoeugenol' by some vendors.

Insecticidal SAR rule
Class-level
Ortho-dimethoxy substitution is essential for activity; meta-substitution predicted less effective.
SAR predicts different insecticidal potency vs methyl isoeugenol.
No direct isomer-comparison data available.
Insecticidal SAR Dimethoxybenzene positional isomerism Natural product insecticide screening

Essential Oil Chemotype Discrimination: (E)-Isoosmorhizole Content Ranges from 0.5% to 32.9% Across Species, Enabling Botanical Authentication

2,4-Dimethoxy-1-(1-propenyl)benzene serves as a discriminatory chemotype marker whose relative abundance varies dramatically across plant species. In Piper marginatum sensu lato essential oils, (E)-isoosmorhizole constitutes 19.4–32.9% of the total volatile fraction, making it the dominant constituent in certain chemotypes [1]. By contrast, in Pimpinella flabellifolia, the same compound is detected at only 0.5–2.3% of the essential oil [2]. In Pimpinella species from Turkey, isoosmorhizole was present as a minor or trace component in most oils, while (E)-anethole dominated the profile [3]. This wide concentration range — spanning nearly two orders of magnitude — makes the compound a high-resolution marker for distinguishing P. marginatum chemotype B (wherein (E)-isoosmorhizole reaches 32.2% alongside (E)-anethole at 26.4%) from other Piper and Pimpinella species [4]. Procurement of the authentic reference standard (CAS 829-39-0) rather than methyl isoeugenol (CAS 93-16-3) is essential for accurate GC-MS/FID quantification, as co-elution or misidentification of the positional isomer can compromise chemotype assignment.

Chemotype marker abundance
Reported
19.4–32.9% in P. marginatum vs 0.5–2.3% in P. flabellifolia.
Wide concentration range enables botanical authentication.
Kovats RI 2212 on HP-Innowax FSC column.
Botanical authentication Chemotype marker Essential oil QC/QA

Antioxidant Activity of (E)-Isoosmorhizole-Rich Essential Oils Quantified by DPPH Radical Scavenging, with Comparative Molecular Docking Against Acetylcholinesterase

Essential oils of Piper marginatum in which (E)-isoosmorhizole is the dominant constituent (19.4–32.9%) demonstrated significant antioxidant potential in the DPPH radical scavenging assay, with values reaching 84.9 ± 4.0 mg TE·mL⁻¹ (leaves and stems, steam distillation, November) and 126.8 ± 12.3 mg TE·mL⁻¹ (leaves, hydrodistillation, March) [1]. While these antioxidant values reflect the whole essential oil rather than the isolated compound, the dominance of (E)-isoosmorhizole in the oil implicates it as a major contributor to the observed activity. In parallel molecular modeling studies using acetylcholinesterase (AChE) as the target, (E)-isoosmorhizole was subjected to molecular docking and 150 ns molecular dynamics simulations alongside (E)-anethole, isoosmorhizole, and 2-methoxy-4,5-methylenedioxypropiophenone [1]. The protein-ligand interaction profiles revealed distinct binding modalities for each ligand, with (E)-isoosmorhizole maintaining stable interactions over the full simulation trajectory [2]. These in silico findings position (E)-isoosmorhizole as a ligand of interest for AChE-targeted studies, distinct from its structural isomer methyl isoeugenol for which comparable AChE docking data are not published.

AChE docking & DPPH
Class-level
DPPH: 84.9–126.8 mg TE/mL; stable AChE binding over 150 ns MD simulation.
Supports AChE inhibitor probe research context.
Whole oil antioxidant; isolated compound data to verify.
Antioxidant DPPH assay Molecular docking Acetylcholinesterase inhibition

Divergent Metabolic Fate Predicted by Substitution Pattern: 2,4-Dimethoxy Isomer Avoids the Cinnamoyl Pathway Dominant in 3,4-Dimethoxypropenylbenzene

The in vivo metabolism of 3,4-dimethoxypropenylbenzene (methyl isoeugenol, CAS 93-16-3) in the rat has been quantitatively characterized: the major metabolic pathway proceeds via cinnamoyl derivatives to yield 4-hydroxy-3-methoxycinnamic acid (ferulic acid), 3,4-dimethoxycinnamic acid, and 3,4-dimethoxybenzoic acid, with the latter two excreted largely as glycine conjugates. Minor pathways include O-demethylation to isoeugenol and 3-hydroxy-4-methoxypropenylbenzene in equal amounts, and oxidation to 3,4-dimethoxyphenylacetic acid [1]. The 2,4-dimethoxy substitution pattern of CAS 829-39-0 precludes formation of the catechol-type O-demethylation intermediates accessible to the ortho-dimethoxy isomer, and alters the regiochemistry of potential cinnamoyl pathway engagement. While direct metabolic studies on the 2,4-isomer are absent from the peer-reviewed literature, the well-established dependence of alkenebenzene metabolism on substitution pattern predicts a different metabolite profile, with implications for toxicological risk assessment that cannot be extrapolated from the abundant methyl isoeugenol literature .

Metabolic fate prediction
Class-level
2,4-isomer: no in vivo data. 3,4-isomer: 63–95% dose recovered as cinnamoyl derivatives.
Metabolic profile likely differs; requires direct study.
Extrapolation from methyl isoeugenol not valid.
Xenobiotic metabolism Toxicokinetics Phenylpropanoid metabolic fate

Physicochemical Property Differentiation: Boiling Point and Density Distinguish the 2,4-Isomer from Methyl Isoeugenol (CAS 93-16-3)

Measurable physicochemical differences exist between the 2,4-dimethoxy isomer (CAS 829-39-0) and its ortho-dimethoxy analog methyl isoeugenol (CAS 93-16-3) that are relevant to formulation, separation, and handling. The predicted boiling point of 2,4-dimethoxy-1-(1-propenyl)benzene is 285.7 ± 20.0 °C at 760 mmHg, with a predicted density of approximately 1.0 ± 0.1 g/cm³ and a predicted LogP of 3.05 (ACD/Labs) . In contrast, methyl isoeugenol (93-16-3) has an experimentally determined boiling point of 262-264 °C, a density of 1.05 g/mL at 25 °C, and a melting point of 98-100 °C . The ~23 °C higher boiling point and lower density of the 2,4-isomer reflect the altered molecular packing and intermolecular interactions arising from the meta- vs. ortho-dimethoxy arrangement. The Kovats retention index of 2212 on HP-Innowax FSC (polar column) provides a further GC-differentiable parameter [1]. These differences are sufficient for analytical discrimination but also affect solvent compatibility, volatilization behavior in formulations, and chromatographic method development.

Physicochemical properties
Reported
b.p. 285.7 vs 262–264 °C; density 1.0 vs 1.05 g/mL; m.p. liquid vs 98–100 °C.
Differences impact GC method and formulation handling.
Kovats RI 2212 distinct from methyl isoeugenol.
Physicochemical characterization Isomer resolution Formulation development

Evidence-Backed Application Scenarios for 2,4-Dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0) Procurement


Insect Chemosterilant Screening Programs Targeting Dipteran Pests

Research groups evaluating phenylpropanoid-based chemosterilants against dipteran pests should procure 2,4-dimethoxy-1-(1-propenyl)benzene (CAS 829-39-0) rather than β-asarone or methyl isoeugenol, based on the direct comparative evidence showing its superior efficacy in reducing fecundity and hatchability in Coelopa frigida via both larval and adult exposure routes [1]. The rank-order potency established by Ocampo and Hsia (1986) positions this specific isomer as the lead compound among six methoxypropenylbenzenes tested, providing a data-driven starting point for structure-activity optimization against flies of economic or veterinary importance.

Botanical Authentication and Quality Control of Piper marginatum Essential Oils

Quality control laboratories performing GC-MS/FID authentication of Piper marginatum sensu lato essential oils require the authentic (E)-isoosmorhizole reference standard (CAS 829-39-0) for accurate quantification. With (E)-isoosmorhizole constituting 19.4–32.9% of P. marginatum oils and serving as the dominant chemotype-discriminating marker, substitution with methyl isoeugenol (CAS 93-16-3) — a different positional isomer — will produce erroneous retention time matching and invalidate quantitative results [2]. The Kovats retention index of 2212 on HP-Innowax FSC provides a verified GC parameter for method validation [3].

In Silico and In Vitro Acetylcholinesterase Inhibitor Discovery from Natural Phenylpropanoids

Medicinal chemistry groups pursuing molecular docking-informed discovery of plant-derived AChE inhibitors should include (E)-isoosmorhizole as a distinct molecular probe rather than relying on the more common (E)-anethole or methyl isoeugenol. The 150 ns molecular dynamics simulation by Feitosa et al. (2023) demonstrated that (E)-isoosmorhizole maintains a stable and distinct protein-ligand interaction profile with AChE that differs qualitatively from (E)-anethole and other co-occurring P. marginatum constituents [4]. This in silico evidence supports procurement of the authentic compound for subsequent in vitro AChE inhibition assays to validate the predicted binding mode.

Comparative Xenobiotic Metabolism Studies of Dimethoxypropenylbenzene Positional Isomers

Toxicology laboratories investigating the metabolic fate of alkenebenzene derivatives should procure both the 2,4-dimethoxy isomer (CAS 829-39-0) and the 3,4-dimethoxy isomer (methyl isoeugenol, CAS 93-16-3) for side-by-side comparative metabolism studies. While the 3,4-isomer's metabolism via the cinnamoyl pathway to ferulic acid and dimethoxycinnamic acid is quantitatively documented (63–95% dose recovery in rat) [5], no published in vivo metabolism data exist for the 2,4-isomer. This knowledge gap represents a concrete research opportunity, and procurement of the correct isomer is a prerequisite for generating valid data to inform regulatory safety assessments.

Application
Selection Property
Validation Focus
Insect chemosterilant screening
Reported higher chemosterilant activity in dipteran bioassays
Verify fecundity/hatchability endpoints in target pest species
Piper essential oil authentication
Authentic isomer standard for accurate GC-MS quantification
Validate retention index and chemotype specificity
AChE inhibitor discovery research
Stable in silico binding profile distinct from (E)-anethole
Validate in vitro AChE inhibition and compare binding mode
Xenobiotic metabolism comparison
Defined metabolic pathway for ortho-isomer; unknown for meta-isomer
Generate in vivo metabolism data for isomer-specific assessment
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